molecular formula C18H20N2O3 B4521088 3-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide

3-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide

Cat. No.: B4521088
M. Wt: 312.4 g/mol
InChI Key: AISVWDSWTAGFDT-UHFFFAOYSA-N
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Description

3-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

  • The compound exhibits effective anticonvulsant properties in several animal models. For instance, when administered orally to mice, it antagonized seizures induced by maximal electroshock with significant potency. The compound's metabolic profile and its derivatives have also been explored, revealing insights into its pharmacological behavior and potential therapeutic applications (Robertson et al., 1987).

Herbicidal Activity

  • This compound is part of a group of benzamides that have shown herbicidal activity on various types of grasses. It has potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Mitosis Inhibition in Plant Cells

  • A related compound, N-(1,1-Dimethylpropynyl) benzamide, effectively inhibits mitosis in plant cells, as evidenced by its impact on seedlings of various species and its effects on dividing cells. This suggests potential use in agricultural or botanical research (Merlin et al., 1987).

Polymorphism Studies in Related Compounds

  • Studies on polymorphism in similar compounds, such as mefenamic acid, which shares structural characteristics with the subject compound, offer insights into the physical and chemical properties that may be relevant for scientific research and pharmaceutical development (Cunha et al., 2014).

Synthesis of Derivatives

  • Research into the synthesis of derivatives, like tetrahydropyrimido [4,5-b]-quinoline derivatives, demonstrates the compound's versatility in chemical synthesis, which could be relevant for the development of new drugs or research chemicals (Elkholy & Morsy, 2006).

Development of Polyamides

  • The compound's structural elements have been utilized in the synthesis of new polyamides, indicating its role in the development of advanced materials with potential applications in various industrial sectors (Bera et al., 2012).

Properties

IUPAC Name

3-[2-(2,4-dimethylphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-7-8-16(12(2)9-11)23-13(3)18(22)20-15-6-4-5-14(10-15)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISVWDSWTAGFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.